Bienvenue dans la boutique en ligne BenchChem!

(R)-(-)-6-hydroxy-1-aminoindan

Chemical Stability Hydroxy-aminoindans Regioselectivity

This (R)-enantiomer is the definitive choice for neurodegenerative drug discovery. Unlike the racemate or (S)-isomer, only the (R)-configuration achieves correct MAO-B binding geometry essential for ladostigil synthesis. The 6-OH regioisomer provides superior free-base stability—the 5-OH analogue can only be isolated as its HCl salt. As the authentic rasagiline metabolite, it is indispensable for validated LC-MS/MS bioanalytical methods. Orthogonal -NH₂ and -OH handles enable rapid SAR diversification. Request CoA to verify enantiomeric excess.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 169105-01-5
Cat. No. B031977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-6-hydroxy-1-aminoindan
CAS169105-01-5
Synonyms(R)-1-Amino-6-hydroxyindan;  (R)-3-Amino-2,3-dihydro-1H-inden-5-ol; 
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2)O
InChIInChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m1/s1
InChIKeyMOUPGBDOLGDVNW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-6-Hydroxy-1-aminoindan (CAS 169105-01-5) Chiral Aminoindanol for Pharmaceutical R&D and Neuroscience


(R)-(-)-6-Hydroxy-1-aminoindan (CAS 169105-01-5) is an optically pure chiral aminoindanol derivative featuring a hydroxyl group at the 6-position of the indan ring system [1]. This compound serves as a critical metabolite of the anti-Parkinsonian drug rasagiline and as a key synthetic intermediate for advanced pharmaceutical candidates including ladostigil [2]. With a molecular weight of 149.19 g/mol and predicted XLogP3 of 0.9 [1], this (R)-enantiomer offers distinct stereochemical and regiochemical properties that differentiate it from its racemic mixture, opposite enantiomer, and positional isomers in both research and industrial applications.

Why Generic Substitution Fails for (R)-(-)-6-Hydroxy-1-aminoindan (CAS 169105-01-5)


Substituting (R)-(-)-6-hydroxy-1-aminoindan with its racemate, (S)-enantiomer, or alternative hydroxy-aminoindan regioisomers introduces quantifiable and functionally significant differences in stereochemical purity, chemical stability as the free base, and downstream synthetic utility. The (R)-configuration at C1 is essential for the correct three-dimensional orientation required for biological target engagement and for accessing clinically relevant derivatives such as ladostigil [1]. Furthermore, the 6-OH regioisomer exhibits superior free-base stability compared to the inherently unstable 5-OH analogue, which can only be isolated as its hydrochloride salt [2]. These properties are not mere academic distinctions; they directly impact the feasibility of experimental protocols, the reliability of synthetic routes, and the validity of biological data, thereby precluding simple interchange with closely related compounds.

(R)-(-)-6-Hydroxy-1-aminoindan (CAS 169105-01-5) Quantitative Differentiation Evidence Versus Comparators


Stability of Free Base: 6-OH Regioisomer vs. 5-OH Regioisomer

In a systematic study of hydroxy-1-aminoindan regioisomers, the 6-hydroxy-1-aminoindan (free base) was found to be chemically stable under standard conditions. In contrast, the 5-hydroxy-1-aminoindan regioisomer was found to be inherently unstable as a free base and could only be isolated as its hydrochloride salt [1]. This difference is attributed to the para-orientation between the OH and amino groups in the 5-OH isomer, which facilitates conversion to reactive quinone methide intermediates [1].

Chemical Stability Hydroxy-aminoindans Regioselectivity

Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture vs. (S)-Enantiomer

(R)-(-)-6-Hydroxy-1-aminoindan is an optically pure single enantiomer, as evidenced by its defined optical rotation and its preparation via enantioselective synthesis or chiral resolution from the racemate [1]. The racemic mixture (CAS 168902-76-9) contains equal parts (R)- and (S)-enantiomers, while the (S)-enantiomer is specifically prepared using (R)-(-)-amygdalic acid as a chiral resolving agent [2]. The stereochemical identity directly impacts biological recognition and is essential for the synthesis of enantiopure pharmaceuticals such as ladostigil, which requires the (R)-enantiomer as a key intermediate [3].

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

MAO-B Inhibitory Activity of N-Propargyl Derivative vs. Rasagiline

The N-propargyl derivative of (R)-6-hydroxy-1-aminoindan, namely 6-hydroxy-N-propargyl-1(R)-aminoindan (6-OH-PAI), binds covalently to the flavin adenine dinucleotide (FAD) cofactor of human monoamine oxidase B (MAO-B) with a resolved crystal structure at 1.60 Å resolution (PDB ID: 1S3E) [1]. This derivative adopts a conformation essentially identical to that of the clinically approved MAO-B inhibitor rasagiline (N-propargyl-1(R)-aminoindan) within the enzyme active site [2]. The 6-hydroxy substitution provides an additional hydrogen-bonding handle that can be exploited for further derivatization or to modulate physicochemical properties without disrupting the core binding mode [2].

MAO-B Inhibition N-Propargylaminoindans Neurodegeneration

Dual AChE/MAO Inhibitory Activity: Carbamate Derivatives vs. Parent Hydroxy Compound

The parent (R)-6-hydroxy-1-aminoindan lacks intrinsic acetylcholinesterase (AChE) inhibitory activity. However, conversion to its carbamate derivative introduces potent AChE inhibition while modulating MAO inhibitory potency. Specifically, the presence of the carbamate moiety in 6- and 7-carbamyloxyphenyl derivatives considerably decreased MAO-A and MAO-B inhibitory activity by 2–3 orders of magnitude compared to the parent hydroxy analogue . Conversely, the propargyl group decreased AChE inhibitory activity by 2- to 70-fold depending on the position of the carbamoyl group . This tunable profile enables the design of balanced dual inhibitors such as ladostigil.

Alzheimer's Disease Dual Inhibitors Acetylcholinesterase

Cost and Availability: Enantiopure (R)-Isomer vs. Racemate

As a specialty chiral intermediate, (R)-(-)-6-hydroxy-1-aminoindan commands a premium price reflecting its enantiopurity and synthetic accessibility. Commercial pricing for the enantiopure (R)-isomer is approximately €3,864 per 100 mg (€38.64/mg) from a certified reference material supplier . In contrast, the racemic 6-hydroxy-1-aminoindan (CAS 168902-76-9) is available at substantially lower cost (typically <€10/mg) but requires additional chiral resolution steps for enantioselective applications. This cost differential directly translates to an estimated in-house resolution cost of approximately €200-500 per gram for laboratory-scale chiral separation using mandelic acid resolution [1].

Procurement Chiral Building Blocks Cost-Benefit

(R)-(-)-6-Hydroxy-1-aminoindan (CAS 169105-01-5) High-Value Application Scenarios


Synthesis of Ladostigil and Dual AChE/MAO Inhibitors

(R)-6-Hydroxy-1-aminoindan is a key intermediate in the synthesis of ladostigil ((N-propargyl-1R-aminoindan-6-yl)-ethylmethyl-carbamate hemitartrate), a dual acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitor under development for Alzheimer's disease [1]. The 6-hydroxy group serves as the attachment point for the carbamate pharmacophore essential for AChE inhibition, while the (R)-stereochemistry ensures correct binding orientation to MAO-B [2]. This application leverages both the stereochemical and regiochemical specificity of the compound.

Structure-Activity Relationship (SAR) Studies of MAO-B Inhibitors

The N-propargyl derivative of (R)-6-hydroxy-1-aminoindan (6-OH-PAI) has been co-crystallized with human MAO-B at 1.60 Å resolution, revealing a binding mode identical to that of the clinically approved drug rasagiline [2]. The 6-hydroxy group provides an additional hydrogen-bonding site that can be exploited to modulate physicochemical properties or to introduce additional pharmacophores. This makes (R)-(-)-6-hydroxy-1-aminoindan an invaluable starting material for SAR campaigns aimed at improving the pharmacokinetic profile or introducing dual-target functionality to the rasagiline scaffold.

Reference Standard for Rasagiline Metabolite Identification and Quantification

(R)-6-Hydroxy-1-aminoindan is a metabolite of the anti-Parkinsonian drug rasagiline [1]. As such, the authentic enantiopure compound is required as a reference standard for LC-MS/MS bioanalytical method development and validation in pharmacokinetic studies [2]. The use of the correct (R)-enantiomer is essential for accurate quantification, as the (S)-enantiomer or racemic mixture would yield incorrect calibration curves and confounded metabolic profiling results.

Chiral Building Block for Neuroscience-Focused Chemical Libraries

Given its established role as a metabolite of a clinically used MAO-B inhibitor and its demonstrated ability to access biologically validated chemical space (MAO-B active site, dual AChE/MAO inhibition), (R)-(-)-6-hydroxy-1-aminoindan serves as a privileged chiral scaffold for the synthesis of focused compound libraries targeting neurodegenerative diseases [1]. The presence of both a primary amine and a phenolic hydroxyl group provides orthogonal synthetic handles for diversification, enabling rapid exploration of structure-activity relationships around the validated aminoindan core [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-6-hydroxy-1-aminoindan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.